N-butylacrylamide

概要

説明

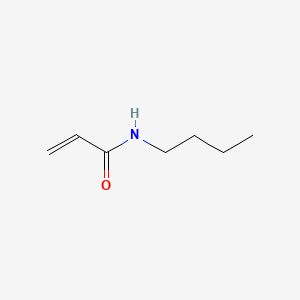

N-butylacrylamide is an organic compound with the molecular formula C7H13NO. It is a derivative of acrylamide where the hydrogen atom of the amide group is replaced by a butyl group. This compound is known for its applications in polymer chemistry, particularly in the synthesis of hydrogels and other polymeric materials.

準備方法

N-butylacrylamide can be synthesized through various methods. One common synthetic route involves the reaction of acrylonitrile with butylamine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to yield this compound. Industrial production methods often involve large-scale batch or continuous processes to ensure high yield and purity of the compound .

化学反応の分析

N-butylacrylamide undergoes several types of chemical reactions, including polymerization, substitution, and addition reactions. In polymerization reactions, this compound can form homopolymers or copolymers with other monomers such as acrylamide. Common reagents used in these reactions include free-radical initiators like potassium peroxodisulfate. The major products formed from these reactions are poly(this compound) and copolymers with varying properties depending on the comonomers used .

科学的研究の応用

Polymer Chemistry

N-butylacrylamide as a Monomer

This compound serves as a key monomer in the synthesis of various copolymers. It is often copolymerized with other acrylamides to enhance properties such as solubility and thermal responsiveness. For instance, copolymers of this compound with N-isopropylacrylamide exhibit lower critical solution temperatures (LCST), making them suitable for applications in drug delivery systems where temperature sensitivity is crucial .

Table 1: Properties of this compound Copolymers

| Copolymer Composition | LCST (°C) | Viscosity (mPa·s) | Applications |

|---|---|---|---|

| This compound/N-isopropylacrylamide | 32 | 580 | Drug delivery systems |

| This compound/Acrylonitrile | 25 | 460 | Coatings and adhesives |

| This compound/Acrylic Acid | 30 | 500 | Hydrogels for biomedical use |

Biomedical Applications

Hydrogels for Drug Delivery

This compound is utilized in the development of hydrogels that are responsive to environmental stimuli such as pH and temperature. For example, hydrogels imprinted with bovine serum albumin (BSA) showed enhanced adsorption capacities when synthesized using this compound, indicating potential for targeted drug delivery applications . The specific interactions facilitated by the imprinted structures allow for higher specificity and efficiency in drug release profiles.

Case Study: BSA Imprinted Hydrogels

- Objective : To evaluate the adsorption capacity of hydrogels synthesized with this compound.

- Results : Imprinted hydrogels exhibited a higher adsorption capacity for BSA compared to non-imprinted ones, demonstrating the effectiveness of molecular imprinting techniques.

- : These hydrogels can be tailored for specific drug delivery applications, particularly in therapeutic areas requiring high specificity.

Material Science

Smart Materials and Coatings

The incorporation of this compound into polymer matrices has led to the development of smart materials that can respond to external stimuli. For instance, coatings made from poly(N-isopropylacrylamide-co-butylacrylate) have been studied for their surface characteristics and biological responses. These materials can be engineered to change properties such as wettability and porosity based on temperature changes, making them suitable for applications in tissue engineering and regenerative medicine .

Table 2: Characteristics of Smart Coatings

| Coating Type | Surface Roughness (nm) | Wettability (Contact Angle °) | Application Area |

|---|---|---|---|

| Poly(N-isopropylacrylamide-co-butylacrylate) | 50 | 90 | Biomedical implants |

| Poly(this compound/Acrylic Acid) | 100 | 60 | Drug delivery systems |

Environmental Applications

Water Treatment

This compound-based polymers have shown promise in environmental applications, particularly in water treatment processes where their ability to form gels can be harnessed for the removal of pollutants. The phase-selective solubility of poly(N-alkylacrylamides) allows them to be used effectively in processes such as adsorption and filtration .

作用機序

The mechanism of action of N-butylacrylamide in its applications is primarily based on its ability to form polymers and hydrogels. The polymerization process involves the formation of covalent bonds between the monomer units, resulting in a three-dimensional network. This network can swell in the presence of water or other solvents, making it useful in applications such as drug delivery and tissue engineering. The molecular targets and pathways involved in these processes are related to the interactions between the polymer network and the surrounding environment .

類似化合物との比較

N-butylacrylamide is similar to other N-substituted acrylamides such as N-isopropylacrylamide, N-tert-butylacrylamide, and N-sec-butylacrylamide. These compounds share similar chemical structures but differ in the nature of the substituent group attached to the amide nitrogen. This compound is unique in its balance of hydrophilicity and hydrophobicity, making it particularly useful in the synthesis of hydrogels with specific swelling properties. Other similar compounds include N-isopropylacrylamide, which is known for its temperature-sensitive properties, and N-tert-butylacrylamide, which is highly hydrophobic .

生物活性

N-butylacrylamide (NBA) is an important monomer in the synthesis of various polymers and copolymers, particularly in biomedical applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential applications in drug delivery systems.

This compound is a water-soluble compound with the chemical formula C₅H₁₁NO. It is synthesized through the reaction of acrylonitrile with butanol under specific conditions. This compound can be copolymerized with other monomers to enhance its properties for various applications, including those in biomedical fields.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound-based copolymers. The following table summarizes key findings regarding the antimicrobial efficacy of these copolymers against various microorganisms:

| Microorganism | Zone of Inhibition (mm) | Polymer Composition |

|---|---|---|

| Escherichia coli | 15 | Poly(this compound-co-N-vinylpyrrolidone) (1:3) |

| Staphylococcus aureus | 12 | Poly(this compound-co-acrylic acid) (1:2) |

| Candida albicans | 10 | Poly(this compound-co-N-vinylpyrrolidone) (3:1) |

These results indicate that increasing the concentration of this compound in copolymers enhances their antimicrobial activity against both bacteria and fungi .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound-based polymers. In one study, various concentrations of a copolymer containing this compound were tested on human cell lines, revealing that:

- At concentrations below 5 mg/mL, there was no significant cytotoxic effect observed.

- Higher concentrations (10 mg/mL) resulted in reduced cell viability, indicating a dose-dependent cytotoxic response.

The metabolic activity was assessed using the Alamar Blue assay, confirming that lower concentrations are suitable for biomedical applications without compromising cell health .

Applications in Drug Delivery

This compound has shown promise in drug delivery systems due to its ability to form hydrogels that can encapsulate bioactive compounds. The incorporation of this monomer into polymeric networks allows for:

- Controlled Release: The hydrophilic nature of this compound facilitates the controlled release of drugs, making it suitable for sustained therapeutic effects.

- Stimuli-Responsive Systems: Copolymers incorporating this compound can be designed to respond to environmental stimuli such as pH and temperature, enhancing their utility in targeted drug delivery .

Case Studies

Case Study 1: Antimicrobial Copolymers

A study investigated the synthesis and characterization of copolymers made from this compound and vinylpyrrolidone. The resulting materials exhibited significant antimicrobial activity against pathogenic bacteria and fungi, suggesting potential applications in medical devices and coatings .

Case Study 2: Drug Delivery Hydrogels

Another research effort focused on developing thermoresponsive hydrogels using this compound. These hydrogels demonstrated effective encapsulation and release profiles for antibiotics, indicating their potential for treating localized infections .

特性

IUPAC Name |

N-butylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-3-5-6-8-7(9)4-2/h4H,2-3,5-6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVUCYWJQFRCOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65993-04-6 | |

| Record name | 2-Propenamide, N-butyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65993-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50349092 | |

| Record name | N-butylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2565-18-6 | |

| Record name | n-Butyl-2-propenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-butylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-n-Butylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYL-2-PROPENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/149B78H0RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。